REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]3[C:14](=[C:16]([C:20]([O:22]C)=[O:21])[CH:17]=[CH:18][CH:19]=3)[N:15]=2)=[CH:7][CH:6]=1>>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]3[C:14](=[C:16]([C:20]([OH:22])=[O:21])[CH:17]=[CH:18][CH:19]=3)[N:15]=2)=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 2-(4-methoxyphenyl)benzoxazole-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material was obtained in 92% yield as a white solid
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |